molecular formula C10H19NO5 B196207 Hopantenic acid CAS No. 18679-90-8

Hopantenic acid

Cat. No.: B196207
CAS No.: 18679-90-8
M. Wt: 233.26 g/mol
InChI Key: SBBDHANTMHIRGW-QMMMGPOBSA-N
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Description

Hopantenic acid, also known as homopantothenic acid, is a central nervous system depressant. It is a homologue of pantothenic acid (vitamin B5) and is formulated as the calcium salt for pharmaceutical use. This compound is used in the Russian Federation for various neurological, psychological, and psychiatric conditions .

Mechanism of Action

Target of Action

Hopantenic acid, also known as N-pantoyl-GABA, is a central nervous system depressant . It primarily targets δ and κ opioid receptors, modulates acetylcholine secretion, and interacts with dopamine receptors . These targets play a crucial role in the functioning of the nervous system, affecting cognition, mood, and physical sensations.

Mode of Action

This compound binds with δ and κ opioid receptors, which are involved in pain regulation and mood control . By modulating acetylcholine secretion, it influences the transmission of nerve signals in the brain and other areas of the body. Its interaction with dopamine receptors affects processes such as mood, reward, addiction, and motor control .

Biochemical Pathways

Apart from its neurotropic effects, this compound can modulate the metabolism of prostaglandins and steroids . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation. Steroids are a type of lipid molecule that includes hormones, alkaloids, and vitamins .

Pharmacokinetics

When taken orally, this compound is rapidly absorbed from the digestive tract . The maximum concentration in blood plasma is reached within 1 hour . The highest concentrations of the drug are found in the liver, kidneys, stomach wall, and skin . It penetrates through the blood-brain barrier, is not metabolized, and is excreted unchanged within 48 hours (67.5% of the taken dose - with urine, 28.5% - with feces) .

Result of Action

The action of this compound results in a unique spectrum of pharmacological effects. It has nootropic (cognitive-enhancing), anticonvulsant, and mild activating effects . It increases brain resistance to hypoxia and the effects of toxic substances, stimulates anabolic processes in neurons, and has an anticonvulsant effect . It also reduces motor excitability while regulating behavior .

Biochemical Analysis

Biochemical Properties

Hopantenic acid plays a significant role in biochemical reactions. It is involved in the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP), which are crucial for fat metabolism . The compound interacts with various enzymes and proteins, facilitating numerous biochemical reactions.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is known to exert protective effects on cells suffering from lipid peroxidation damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted into CoA or ACP within the body, participating in fat metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, while lower doses can have beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hopantenic acid is synthesized by the amide formation between D-pantoate and gamma-aminobutyric acid (GABA). The synthetic route involves the reaction of D-pantoate with gamma-aminobutyric acid under specific conditions to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic principles as laboratory synthesis but optimized for efficiency and yield. The process includes the purification of the final product to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Hopantenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles that can attack the amide group .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Hopantenic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique structure, with an additional methylene group compared to pantothenic acid, gives it distinct pharmacological properties. Its ability to interact with gamma-aminobutyric acid receptors and modulate neurotransmitter systems sets it apart from other similar compounds .

Properties

IUPAC Name

4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBDHANTMHIRGW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048331
Record name Hopantenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18679-90-8
Record name Hopantenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18679-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hopantenic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018679908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hopantenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hopantenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOPANTENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H473MVB16U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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